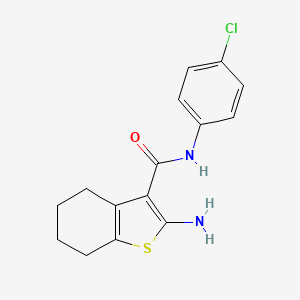

2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-9-5-7-10(8-6-9)18-15(19)13-11-3-1-2-4-12(11)20-14(13)17/h5-8H,1-4,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPQBUDAEUZLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- CAS Number : 4815-28-5

- Density : 1.337 g/cm³ (predicted)

- Melting Point : 195–197 °C

- Boiling Point : 332.5 °C (predicted)

This compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the chlorophenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of benzothiophene compounds exhibit notable anticancer activity. For instance, studies have demonstrated that related compounds show IC values in the low micromolar range against various cancer cell lines:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound 1 | HeLa | 0.126 |

| Compound 2 | SMMC-7721 | 0.071 |

| Compound 3 | K562 | 0.164 |

These findings suggest that modifications to the benzothiophene structure can enhance cytotoxicity against cancer cells, making it a promising scaffold for drug development .

Antimicrobial and Antiviral Activity

The compound has also been investigated for its antimicrobial and antiviral properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and viruses effectively. For example:

- Antiviral Activity : Compounds similar to this compound have demonstrated inhibition of viral replication in cell cultures.

The exact mechanism often involves the modulation of specific enzymes or receptors crucial for pathogen survival .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation : Altering receptor activity that influences cellular signaling pathways critical for tumor growth or infection processes.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study evaluating the anticancer effects of several derivatives found that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced potency against melanoma and cervical cancer cell lines .

- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of benzothiophene derivatives, revealing significant inhibition against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the benzothiophene ring can significantly affect biological activity, guiding future synthetic efforts .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

- 2-Amino-N-(4-Bromophenyl)-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide (ChemDiv ID 3261-0436): Replacing the 4-chlorophenyl group with a 4-bromophenyl substituent enhances steric bulk and polarizability. This analog is utilized in high-throughput screening for drug discovery, though specific bioactivity data remain undisclosed .

- X-ray diffraction studies reveal distinct packing patterns in the crystal lattice, influenced by C–H···F and N–H···S interactions .

Modifications to the Tetrahydrobenzothiophene Core

- This analog is commercially available for research but lacks detailed pharmacological profiling .

- 2-Amino-N-(4-Ethylphenyl)-6-Tert-Butyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: The tert-butyl group on the tetrahydrobenzothiophene core increases hydrophobicity, which may improve membrane permeability.

Functional Group Additions

- Azomethine Derivatives: Condensation of the target compound with aldehydes yields Schiff base derivatives (e.g., 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one). These derivatives exhibit enhanced anti-tyrosinase activity, attributed to the conjugated imine group facilitating electron delocalization .

- Hydroxamic Acid Analogs :

Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (from ) replace the tetrahydrobenzothiophene core with cyclohexane, demonstrating antioxidant properties via radical scavenging. However, their structural divergence limits direct comparison .

Antimicrobial Activity

- Thiazole Derivatives (): Structurally related thiazole analogs (e.g., 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide) show moderate inhibitory zones (19–34 mm) against Fusarium monoliforme and Aspergillus flavus. However, incomplete data for the target compound’s benzothiophene analogs preclude direct efficacy comparisons .

Anti-Tyrosinase Activity

- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives: Cyclocondensation products of the target compound exhibit IC₅₀ values in the micromolar range against tyrosinase, a key enzyme in melanin synthesis. The 4-chlorophenyl group likely enhances enzyme-substrate interactions via halogen bonding .

Physicochemical and Computational Insights

DFT Studies ():

Density functional theory (DFT) analysis of chlorophenyl-containing analogs (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveals low HOMO-LUMO gaps (~4 eV), suggesting high reactivity. Comparative studies on the target compound could elucidate its electronic profile and stability .

Crystallographic Data

- N-(4-Fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Crystal structures of fluorophenyl analogs show intramolecular N–H···O hydrogen bonds, stabilizing the carboxamide conformation. Chlorine’s larger van der Waals radius in the target compound may induce distinct packing motifs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of azomethine derivatives of 2-amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : The synthesis involves refluxing the parent compound with aromatic aldehydes in ethanol under acidic conditions. Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis, purification is achieved using recrystallization (ethanol or methanol) or reverse-phase HPLC. Key parameters include stoichiometric ratios, reaction time (typically 4–6 hours), and solvent choice. For example, glacial acetic acid or DMSO can facilitate cyclocondensation to form pyrimidine derivatives .

Q. What analytical techniques are used to characterize the structure and purity of this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent integration and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH2 signals at δ 5.2–5.8 ppm) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Isocratic elution with acetonitrile-water (70:30) ensures >95% purity .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of synthesized derivatives during scale-up?

- Methodological Answer : Purity is evaluated via HPLC using a C18 column and UV detection (λ = 254 nm). Mobile phase optimization (e.g., acetonitrile-water gradients) resolves impurities. Quantitative analysis employs external calibration curves. For lab-scale batches, TLC with silica gel 60 F254 plates and iodine visualization provides rapid purity estimates .

Advanced Research Questions

Q. What computational tools predict the biological activity of azomethine derivatives of this compound?

- Methodological Answer : The PASS Online web resource predicts biological activity (e.g., cytostatic, antitubercular) based on structural descriptors. Input structures are drawn in SMILES format, and predictions are validated via in vitro assays (e.g., MIC for antimycobacterial activity). Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) correlate with enhanced bioactivity .

Q. How is X-ray crystallography applied to determine the crystal structure of related derivatives?

- Methodological Answer :

- Data Collection : Single crystals are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXS/SHELXD (direct methods) or SHELXL (refinement) resolve atomic positions. Hydrogen bonds (e.g., N–H⋯O interactions) are analyzed using ORTEP-3 for visualization .

- Validation : R-factor (<0.05) and residual electron density maps ensure accuracy. For example, the fluorophenyl derivative exhibits a twisted benzothiophene ring with a dihedral angle of 12.5° relative to the carboxamide group .

Q. How do researchers analyze reaction mechanisms for heterocyclization of this compound?

- Methodological Answer : Mechanistic studies use kinetic profiling (e.g., in situ FTIR to track intermediate formation) and isotopic labeling (e.g., 15N-labeled amines). Density Functional Theory (DFT) calculations (Gaussian 09) model transition states, such as the nucleophilic attack of the amine on the aldehyde carbonyl .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Substituent Variation : Systematic synthesis of derivatives with electron-donating (e.g., –OCH3) or electron-withdrawing (e.g., –NO2) groups on the aryl ring.

- Biological Assays : Cytotoxicity (MTT assay), enzyme inhibition (tyrosinase IC50), and antibacterial (MIC against S. aureus).

- Statistical Modeling : Multivariate regression links logP, polar surface area, and steric effects to activity. For example, –Cl substituents enhance membrane permeability, improving antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.